2-chloro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)propanamide
Description
2-Chloro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)propanamide is a benzimidazole derivative characterized by a fused bicyclic aromatic system (benzene and imidazole rings) with a 2-oxo-2,3-dihydro substituent. The compound features a propanamide chain substituted with a chlorine atom at the 2-position and an amide group linked to the benzimidazole core. Key structural attributes include:
- Electron-withdrawing chlorine substituent: Enhances electrophilicity at the α-carbon of the propanamide group, facilitating nucleophilic reactions such as substitutions or condensations .
- Diketone moiety: The 2-oxo group enables intramolecular hydrogen bonding with the adjacent NH group, stabilizing specific conformations and influencing solubility and crystallinity .
- Resonance stabilization: The benzimidazole core and amide functionality participate in resonance interactions, improving thermal stability and selectivity in synthetic pathways .
These properties make the compound a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in reactions requiring controlled reactivity and stereoselectivity.
Properties
IUPAC Name |
2-chloro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2/c1-5(11)9(15)12-6-2-3-7-8(4-6)14-10(16)13-7/h2-5H,1H3,(H,12,15)(H2,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVUXOBVQPLOTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)NC(=O)N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)propanamide typically involves the reaction of 2-chloropropanoyl chloride with 2-oxo-2,3-dihydro-1H-benzimidazole-5-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzimidazole ring can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Formation of substituted benzimidazole derivatives.
Oxidation: Formation of oxidized benzimidazole products.
Reduction: Formation of reduced benzimidazole products.
Hydrolysis: Formation of 2-oxo-2,3-dihydro-1H-benzimidazole-5-amine and propanoic acid.
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that derivatives of benzimidazole, including 2-chloro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)propanamide, exhibit antiviral properties. For instance, compounds containing similar structural motifs have shown effectiveness against various viruses, including:
- Tobacco Mosaic Virus (TMV) : Compounds with benzimidazole frameworks have demonstrated significant antiviral activity, suggesting potential applications in agricultural biotechnology to combat viral infections in crops .
Anticancer Properties
Research has highlighted the anticancer potential of benzimidazole derivatives. The compound's structure allows it to interact with cellular targets involved in cancer proliferation:
- Kinase Inhibition : Certain derivatives have been reported to inhibit kinases such as Aurora A/B and BRAF, which are critical in cancer cell signaling pathways . This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.
Anti-inflammatory Effects
In addition to its antiviral and anticancer properties, this compound has been explored for its anti-inflammatory effects. Studies have shown that related compounds can modulate inflammatory pathways, potentially offering therapeutic benefits for conditions like arthritis and other inflammatory diseases .
Case Study 1: Antiviral Efficacy
A study conducted by Bernardino et al. focused on synthesizing new benzimidazole derivatives and evaluating their antiviral efficacy against TMV. The synthesized compounds exhibited higher protective activity compared to standard treatments, indicating their potential as effective antiviral agents .
Case Study 2: Anticancer Activity
In a research project exploring the anticancer effects of pyrazole-linked benzimidazole derivatives, one compound was found to inhibit cancer cell growth significantly across various cell lines (e.g., HepG2 and A549). The study suggested that modifications to the benzimidazole structure could enhance its potency against specific cancer types .
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)propanamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The benzimidazole moiety is known to bind to various biological targets, including DNA, proteins, and enzymes, which may contribute to its biological effects .
Comparison with Similar Compounds
Structural Differences :
Functional Implications :
- Reactivity : The 3-chloro isomer exhibits lower reactivity in nucleophilic substitution reactions due to diminished electron-withdrawing effects at the reactive site.
- Availability : Discontinued commercial status (CymitQuimica) suggests challenges in synthesis or stability, possibly linked to reduced resonance stabilization or higher susceptibility to hydrolysis .
5-(2-Chlorophenyl)-1-methyl-7-nitro-2,3-dihydro-1H-1,4-benzodiazepin-2-one (Methylclonazepam)
Structural Differences :
- Core heterocycle: A benzodiazepine ring (seven-membered with nitrogen at positions 1 and 4) vs. a benzimidazole (five-membered imidazole fused to benzene).
- Substituents: Features a 2-chlorophenyl group and nitro substituent, absent in the target compound.
Functional Implications :
- Pharmacological activity : Methylclonazepam is a psychoactive drug acting as a GABA receptor modulator, whereas the target compound lacks reported biological activity and is primarily a synthetic intermediate .
- Electronic effects : The nitro group in Methylclonazepam introduces strong electron-withdrawing effects, altering redox properties and metabolic stability compared to the target compound’s amide and chlorine substituents .
Hydrogen Bonding Patterns in Related Amides
The target compound’s intramolecular hydrogen bonding (between the 2-oxo group and NH) enhances rigidity, a feature critical for crystallinity and predictable reactivity. In contrast:
- The 3-chloro isomer’s disrupted H-bonding network may lead to polymorphic variability or lower melting points .
- Methylclonazepam relies on intermolecular hydrogen bonds (e.g., between nitro and amide groups) for crystal packing, resulting in distinct solid-state properties compared to the target compound’s intramolecular stabilization .
Data Table: Comparative Analysis
Biological Activity
2-Chloro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)propanamide is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant studies that highlight its pharmacological potential.
The molecular formula of 2-chloro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)propanamide is C10H10ClN3O2, with a molecular weight of 239.66 g/mol. The compound features a chloro group and a benzimidazole moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H10ClN3O2 |
| Molecular Weight | 239.66 g/mol |
| LogP | 0.6389 |
| Polar Surface Area | 60.437 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 3 |
Antimicrobial Activity
Recent studies have indicated that derivatives of benzimidazole compounds exhibit antimicrobial properties. For instance, the compound has been tested against various bacterial strains, showing moderate to good activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds range from 4.69 to 156.47 µM, indicating a spectrum of efficacy depending on the specific bacterial target .
Anti-inflammatory Effects
Research has demonstrated that benzimidazole derivatives can act as selective COX-2 inhibitors, which are crucial in managing inflammation without affecting COX-1 pathways that are associated with gastrointestinal side effects. In vitro studies have shown that these compounds can significantly reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), both of which are markers of oxidative stress and inflammation .
Cytotoxicity Studies
In vitro evaluations have indicated that 2-chloro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)propanamide exhibits low cytotoxicity at concentrations up to 50 µM, suggesting a favorable safety profile for further pharmacological development. Notably, cell viability assays demonstrated no significant decrease in cell viability under these conditions .
Case Study 1: Selective COX-2 Inhibition
A study conducted on a series of benzimidazole derivatives revealed that specific modifications led to enhanced selectivity for COX-2 inhibition. The introduction of arylpiperazine pharmacophores resulted in compounds that maintained anti-inflammatory activity while minimizing adverse effects associated with COX-1 inhibition. This highlights the potential for designing targeted therapies using this compound as a scaffold .
Case Study 2: Antioxidant Properties
Another investigation focused on the antioxidant capabilities of related benzimidazole derivatives showed significant reductions in oxidative stress markers in treated cell cultures. This suggests that compounds like 2-chloro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)propanamide may not only serve as anti-inflammatories but also as protective agents against oxidative damage .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-chloro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)propanamide?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution. For example, reacting 5-amino-1,3-dihydro-2H-benzimidazol-2-one with chloroacetyl chloride in the presence of a base like triethylamine. The reaction is refluxed for 4–6 hours under anhydrous conditions, monitored by TLC for completion. The crude product is purified via recrystallization using solvents like pet-ether or ethanol .
- Key Parameters :
| Reaction Step | Conditions | Yield (%) |
|---|---|---|
| Reflux | 4–6 h, 80°C | 65–75% |
| Purification | Recrystallization | 90% purity |
Q. How can the purity and structural integrity of the synthesized compound be validated?
- Methodological Answer : Use a combination of analytical techniques:
- TLC : Monitor reaction progress using silica gel plates (e.g., hexane:ethyl acetate, 3:1).
- NMR Spectroscopy : Confirm the presence of the benzimidazolone NH peak (~10–12 ppm) and the chloroacetamide CH2Cl group (~4.3 ppm) .
- Mass Spectrometry : Compare the observed molecular ion peak with the theoretical molecular weight (e.g., [M+H]+ at m/z 253.7) .
Q. What safety protocols are critical during handling?
- Methodological Answer : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. Chloroacetyl chloride is corrosive; neutralize spills with sodium bicarbonate. Store the compound in airtight containers away from moisture .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s hydrogen-bonding network?
- Methodological Answer : Employ single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement. Hydrogen-bonding patterns (e.g., N–H···O interactions) can be analyzed using graph-set notation (e.g., R₂²(8) motifs). For twinned crystals, use the TWIN command in SHELXL to refine data .
- Example Data :
| Bond | Distance (Å) | Angle (°) |
|---|---|---|
| N–H···O | 2.89 | 156 |
Q. How can structural derivatives be designed to enhance antitumor activity?
- Methodological Answer : Modify the propanamide side chain or benzimidazolone core. For example:
- Replace the chloro group with fluorinated or bulky substituents to improve lipophilicity and target binding.
- Introduce heterocyclic moieties (e.g., thiophene or pyridine) via Schiff base reactions, as seen in derivatives with IC50 values <10 μM against cancer cell lines .
- SAR Insights :
| Substituent | Bioactivity (IC50) |
|---|---|
| –Cl | 15 μM |
| –CF₃ | 8 μM |
Q. How to address contradictions in spectroscopic vs. crystallographic data?
- Methodological Answer : If NMR suggests a planar structure but SCXRD shows non-coplanar conformers, perform dynamic NMR experiments to assess rotational barriers. For crystallographic outliers, validate using Hirshfeld surface analysis to quantify intermolecular interactions .
Q. What computational methods predict intermolecular interactions in co-crystals?
- Methodological Answer : Use density functional theory (DFT) to optimize geometries and calculate interaction energies. Pair with molecular docking to simulate binding with biological targets (e.g., kinases). Software like Gaussian or AutoDock is recommended .
Data Contradiction Analysis
Q. Discrepancies in melting points across literature: How to reconcile?
- Methodological Answer : Variations may arise from polymorphic forms or impurities. Characterize polymorphs via DSC and PXRD. For example, a reported melting point of 114–115°C ( ) vs. 120°C suggests different crystal packing; use SCXRD to identify the dominant form .
Methodological Tools
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
